molecular formula C17H19ClN2 B3279425 2-(2-Methyl-1-Phenyl-1H-Indol-3-Yl)-Ethylamine Hydrochloride CAS No. 692739-71-2

2-(2-Methyl-1-Phenyl-1H-Indol-3-Yl)-Ethylamine Hydrochloride

Cat. No.: B3279425
CAS No.: 692739-71-2
M. Wt: 286.8
InChI Key: TVUOWCRGDDQGBG-UHFFFAOYSA-N
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Description

2-(2-Methyl-1-Phenyl-1H-Indol-3-Yl)-Ethylamine Hydrochloride is a chemical compound known for its unique structure and properties. It belongs to the class of indole derivatives, which are widely studied for their biological and pharmacological activities .

Scientific Research Applications

2-(2-Methyl-1-Phenyl-1H-Indol-3-Yl)-Ethylamine Hydrochloride has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1-Phenyl-1H-Indol-3-Yl)-Ethylamine Hydrochloride typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Substitution Reactions: The methyl and phenyl groups are introduced through substitution reactions, often using reagents like methyl iodide and phenylboronic acid.

    Amine Introduction: The ethylamine group is introduced through nucleophilic substitution reactions, using ethylamine as the nucleophile.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1-Phenyl-1H-Indol-3-Yl)-Ethylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1-Phenyl-1H-Indol-3-Yl)-Ethylamine Hydrochloride involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)ethanamine (Tryptamine): A naturally occurring compound with similar structure but different biological activities.

    2-(2-Methyl-1H-indol-3-yl)ethanamine: Similar structure but lacks the phenyl group, resulting in different chemical properties.

Uniqueness

2-(2-Methyl-1-Phenyl-1H-Indol-3-Yl)-Ethylamine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

2-(2-methyl-1-phenylindol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2.ClH/c1-13-15(11-12-18)16-9-5-6-10-17(16)19(13)14-7-3-2-4-8-14;/h2-10H,11-12,18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUOWCRGDDQGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C3=CC=CC=C3)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methyl-1-Phenyl-1H-Indol-3-Yl)-Ethylamine Hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Methyl-1-Phenyl-1H-Indol-3-Yl)-Ethylamine Hydrochloride
Reactant of Route 3
2-(2-Methyl-1-Phenyl-1H-Indol-3-Yl)-Ethylamine Hydrochloride
Reactant of Route 4
2-(2-Methyl-1-Phenyl-1H-Indol-3-Yl)-Ethylamine Hydrochloride
Reactant of Route 5
2-(2-Methyl-1-Phenyl-1H-Indol-3-Yl)-Ethylamine Hydrochloride
Reactant of Route 6
2-(2-Methyl-1-Phenyl-1H-Indol-3-Yl)-Ethylamine Hydrochloride

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